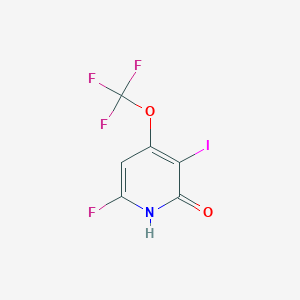![molecular formula C22H14Br2O3 B14803648 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine atoms and an acetate group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 4-bromonaphthalene with 1-bromonaphthalene-2-ol in the presence of a suitable base and an acetylating agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Acetylating Agent: Acetic anhydride or acetyl chloride
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding naphthalenes with reduced functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: 4-Methoxynaphthalen-1-yl [(1-methoxynaphthalen-2-yl)oxy]acetate
Oxidation: Naphthoquinones
Reduction: Naphthalenes with reduced functional groups
Applications De Recherche Scientifique
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetate group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 4-Bromo-1-naphthaleneboronic acid
- N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is unique due to its specific structural features, including the presence of two bromine atoms and an acetate group
Propriétés
Formule moléculaire |
C22H14Br2O3 |
|---|---|
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
(4-bromonaphthalen-1-yl) 2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C22H14Br2O3/c23-18-10-12-19(17-8-4-3-7-16(17)18)27-21(25)13-26-20-11-9-14-5-1-2-6-15(14)22(20)24/h1-12H,13H2 |
Clé InChI |
PYICYCIGNHYZQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


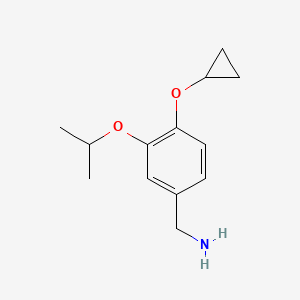
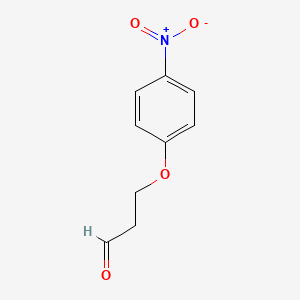
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
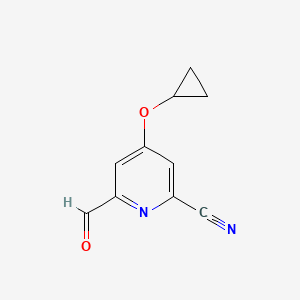
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
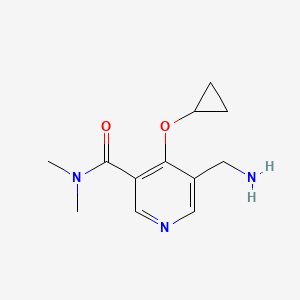
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

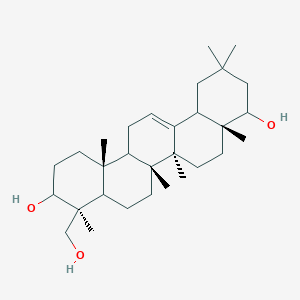
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
